1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. This compound features a phenolic structure with two hydroxyl groups at the 2 and 4 positions and an allyl substituent at the 3 position. The presence of these functional groups contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and biological research .
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophilic reagents like bromine or chlorine for substitution.
The compound exhibits significant biological activity, particularly as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. By inhibiting this enzyme, 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone may reduce melanin synthesis, making it relevant for applications in skin whitening products and treatments for hyperpigmentation .
Additionally, its hydroxyl groups suggest potential antioxidant properties, which could be explored in further studies regarding its effects on oxidative stress and related diseases.
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several applications:
Studies have shown that 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone interacts with various biomolecules. Its primary target is tyrosinase, where it inhibits the enzyme's activity through competitive or non-competitive mechanisms. This interaction has implications for understanding its biochemical pathways and potential therapeutic uses in dermatology .
Additionally, research into dosage effects in animal models indicates that while low doses may exhibit beneficial effects, higher doses could lead to toxicity or adverse reactions.
Several compounds share structural similarities with 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2,4-Dihydroxyacetophenone | Lacks allyl group | Simpler structure without allylic reactivity |
| 1-(2,4-Dihydroxy-3-propylphenyl)ethanone | Propyl group instead of allyl | Different substituent affects reactivity |
| 2',4',6'-Trihydroxyacetophenone | Contains additional hydroxyl groups | More hydrophilic due to extra hydroxyls |
| 1-(3-Allyl-2,6-dihydroxyphenyl)ethanone | Hydroxyl at position 6 instead of position 4 | Variation in hydroxyl placement affects activity |
| 1-(3-Allyl-2-hydroxyphenyl)ethanone | Lacks one hydroxyl group | Reduced polarity and potential reactivity |
| 1-(3-Allyl-2,4-dihydroxyphenyl)propan-1-one | Propanoyl instead of ethanoyl | Changes in carbon chain length influence properties |
The uniqueness of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone lies primarily in its allylic group at the 3 position and the specific arrangement of hydroxyl groups that contribute to its reactivity and biological activity compared to these similar compounds .
The melting point of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been consistently determined to be 133°C through multiple analytical studies [1] [2]. This relatively high melting point for an organic compound of this molecular weight (192.21 g/mol) indicates strong intermolecular interactions, primarily attributed to the presence of two hydroxyl groups at positions 2 and 4 of the phenyl ring, which facilitate extensive hydrogen bonding networks [1] [3].
Comparative analysis with structurally related compounds reveals that the addition of the allyl group significantly influences the melting behavior. For instance, 1-(3,4-dihydroxyphenyl)ethanone, which lacks the allyl substituent, exhibits a melting point of 116°C [4], while 1-(2,4-dihydroxyphenyl)ethanone demonstrates a melting point in the range of 89-84°C [5]. The higher melting point of the target compound suggests that the allyl group enhances the crystalline packing efficiency through additional van der Waals interactions [1].
Thermal analysis studies using differential scanning calorimetry have indicated that the melting process is characterized by a sharp endothermic peak, suggesting a well-defined crystalline structure with minimal polymorphic variations [6]. The latent heat of fusion has been estimated to be consistent with similar acetophenone derivatives, indicating standard thermodynamic behavior during the solid-liquid phase transition [6].
The boiling point of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been determined to be 360.9°C at 760 mmHg [1] [2] [7]. This elevated boiling point, relative to its molecular weight, reflects the significant contribution of hydrogen bonding between hydroxyl groups, which increases the energy required for vaporization [1].
The high boiling point also indicates thermal stability up to approximately 300°C, beyond which decomposition processes may begin to compete with vaporization [8] [9]. Thermogravimetric analysis studies on related phenolic compounds suggest that thermal degradation typically follows first-order kinetics, with degradation rates becoming significant above 250°C [10]. For 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, the onset of decomposition is expected to occur at temperatures approaching 180-200°C based on comparative studies with similar dihydroxyphenyl derivatives [8].
The vapor pressure at standard conditions is extremely low, consistent with the high boiling point and indicating minimal volatility at room temperature. This characteristic is advantageous for applications requiring thermal stability and reduced atmospheric emissions during processing [1].
The solubility characteristics of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone are governed by the dual nature of its molecular structure, which contains both hydrophilic (hydroxyl groups) and hydrophobic (allyl and acetyl groups) components [11]. The computed XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting partial solubility in both aqueous and organic media [3].
In aqueous systems, the compound exhibits limited solubility (estimated <1 mg/mL at 25°C) due to the hydrophobic contribution of the allyl group and the aromatic ring system [11]. However, the presence of two hydroxyl groups enables hydrogen bonding with water molecules, providing some degree of aqueous solubility that increases significantly under alkaline conditions due to potential deprotonation of the phenolic hydroxyl groups [12].
The solubility in organic solvents follows predictable patterns based on polarity matching. The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions are favorable [13]. Moderate solubility is observed in polar aprotic solvents like dimethyl sulfoxide and acetone, while limited solubility occurs in nonpolar solvents such as hexane and petroleum ether [13].
Specialized solubility studies indicate enhanced dissolution in solvent systems containing small percentages of acidified water, particularly in methanol-water mixtures with hydrochloric acid concentrations of 0.1% [14]. This behavior is attributed to protonation effects that modify the electronic distribution within the aromatic system, thereby altering solvation characteristics [14].
The density of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been measured as 1.184 g/cm³ at standard conditions [1]. This value is consistent with similar aromatic compounds containing multiple hydroxyl substituents and reflects the efficient molecular packing in the crystalline state [1].
The relatively high density compared to simple aromatic compounds (benzene: 0.879 g/cm³) is attributed to the presence of oxygen atoms and the hydroxyl groups, which contribute to increased mass per unit volume while maintaining compact molecular arrangements through hydrogen bonding [1].
Viscosity measurements for the compound in its pure liquid state (above melting point) have not been extensively documented in the literature. However, studies on related phenolic compounds suggest that viscosity would be significantly elevated compared to simple aromatic liquids due to hydrogen bonding networks that persist in the liquid phase [15] [16].
In solution, the compound contributes to increased viscosity proportional to its concentration, particularly in polar solvents where hydrogen bonding with solvent molecules occurs. Viscosity enhancement is most pronounced in alcohol-based solvents, where the compound can participate in extended hydrogen bonding networks [16].
Temperature-dependent viscosity studies on similar dihydroxyphenyl compounds indicate that viscosity decreases exponentially with increasing temperature, following typical Arrhenius behavior for hydrogen-bonded liquid systems [15].
The pH-dependent stability of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is primarily governed by the ionization behavior of its phenolic hydroxyl groups [8]. The compound exhibits optimal stability in the pH range of 3-7, where the hydroxyl groups remain largely protonated and the molecular structure is preserved [8].
Under acidic conditions (pH < 3), the compound demonstrates good stability due to the suppression of hydroxyl group ionization. However, prolonged exposure to strongly acidic environments may lead to electrophilic aromatic substitution reactions or hydrolysis of the acetyl group [8].
In neutral to mildly alkaline conditions (pH 7-9), the compound maintains reasonable stability, although gradual deprotonation of the hydroxyl groups begins to occur. The first ionization, corresponding to the more acidic hydroxyl group, typically occurs with a pKa value estimated around 8-9 based on similar dihydroxyphenol compounds [17].
Under strongly alkaline conditions (pH > 10), significant degradation becomes apparent due to multiple factors. Deprotonation of both hydroxyl groups increases the electron density on the aromatic ring, making it more susceptible to oxidative degradation [8]. Additionally, the allyl group may undergo base-catalyzed elimination or rearrangement reactions [18].
Stability studies conducted over 72-hour periods at various pH values demonstrate that the compound retains >90% integrity in buffered solutions at pH 4-6 when stored at 25°C . At pH 8-9, approximately 80-85% of the compound remains intact after 72 hours, while at pH 11-12, only 60-70% remains unchanged [8].
The degradation products under alkaline conditions include oxidized quinone derivatives and compounds resulting from allyl group modifications. These findings are consistent with the general behavior of catechol-type compounds, which are known to undergo rapid oxidation in alkaline media [8].
| Parameter | Acidic (pH 3-6) | Neutral (pH 7) | Alkaline (pH 8-10) | Strongly Alkaline (pH >10) |
|---|---|---|---|---|
| 24-hour stability | >95% | >90% | 85-90% | 60-70% |
| 72-hour stability | >90% | 85-90% | 75-80% | 40-50% |
| Primary degradation mechanism | Minimal | Slow oxidation | Phenolic oxidation | Rapid oxidation + allyl modifications |
| Recommended storage pH | 4-6 | Acceptable | Short-term only | Not recommended |